molecular formula C18H38O13 B12301427 Hexaglycerol CAS No. 87454-80-6

Hexaglycerol

Cat. No.: B12301427
CAS No.: 87454-80-6
M. Wt: 462.5 g/mol
InChI Key: FWTZRWTUPSQZOG-UHFFFAOYSA-N
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Description

Hexaglycerol, also known as hexaglycerin, is a viscous light yellow liquid or a colorless transparent liquid with strong hygroscopicity. It is a good aqueous solvent and can be used as a basic raw material for plasticizers, anti-fog drops, and other applications. The molecular formula of this compound is C18H38O13, and it has a molar mass of 462.48652 g/mol .

Preparation Methods

Hexaglycerol can be synthesized through various methods. One common method involves the polymerization of glycerol under specific conditions. This process can be catalyzed by acidic or basic catalysts to achieve the desired degree of polymerization. Industrial production methods often involve the use of high-hydrophilicity polyglycerides, which are produced through a simple process and at a low cost .

Chemical Reactions Analysis

Hexaglycerol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexaglycerol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hexaglycerol involves its ability to form stable complexes with other molecules through hydrophobic interactions and hydrogen bonding. For example, this compound monooleate forms stable complexes with sodium caseinate, which enhances the emulsifying properties of oil-in-water emulsions . These interactions increase the surface hydrophobicity and decrease surface tension, leading to improved stability of the emulsions.

Comparison with Similar Compounds

Hexaglycerol can be compared with other similar compounds, such as:

    Triglycerol: A lower polymer of glycerol with fewer hydroxyl groups.

    Polyglycerol-3: A polymer with three glycerol units.

    Polyglycerol-10: A polymer with ten glycerol units.

This compound is unique due to its higher degree of polymerization, which provides it with distinct properties such as higher viscosity and stronger hygroscopicity .

Properties

IUPAC Name

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZRWTUPSQZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009952
Record name 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36675-34-0, 87454-80-6
Record name Hexaglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexaglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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